Avizafone-d5 (dihydrobromide) Avizafone-d5 (dihydrobromide)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16673743
InChI: InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;;
SMILES:
Molecular Formula: C23H30Br2ClN3O3
Molecular Weight: 596.8 g/mol

Avizafone-d5 (dihydrobromide)

CAS No.:

Cat. No.: VC16673743

Molecular Formula: C23H30Br2ClN3O3

Molecular Weight: 596.8 g/mol

* For research use only. Not for human or veterinary use.

Avizafone-d5 (dihydrobromide) -

Specification

Molecular Formula C23H30Br2ClN3O3
Molecular Weight 596.8 g/mol
IUPAC Name (2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide;dihydrobromide
Standard InChI InChI=1S/C23H28ClN3O3.2BrH/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16;;/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30);2*1H/t15?,20-;;/m0../s1/i2D,3D,4D,7D,8D;;
Standard InChI Key OQLAZHRDVBUAGX-WVONXZJFSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H].Br.Br
Canonical SMILES CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N.Br.Br

Introduction

Chemical Structure and Physicochemical Properties

Avizafone-d5 (dihydrobromide) is a deuterium-labeled analog of avizafone, a water-soluble prodrug designed to improve the delivery of diazepam in acute medical scenarios. Its molecular formula is C₂₂H₂₄D₅Br₂ClN₄O₃, with a molecular weight of 597.79 g/mol . The deuterium atoms are strategically incorporated at five positions on the benzoyl ring, replacing protium atoms to create isotopic stability without altering the compound’s pharmacological activity . This labeling facilitates precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling researchers to distinguish the prodrug from endogenous molecules or other metabolites .

The dihydrobromide salt form enhances water solubility, a critical feature for intramuscular administration in emergency settings such as organophosphate poisoning . While exact solubility data remain undisclosed in public literature, its formulation as a salt ensures compatibility with aqueous injection vehicles . The compound’s stability under room-temperature storage conditions further supports its use in field deployments or resource-limited environments .

Therapeutic Applications and Clinical Use

Antidote for Organophosphate Poisoning

Avizafone-d5 is primarily deployed as part of a multidrug regimen to counteract organophosphate toxicity, which inhibits acetylcholinesterase and induces life-threatening cholinergic crises . When co-administered with atropine (a muscarinic antagonist) and pralidoxime (an acetylcholinesterase reactivator), it mitigates seizures and muscle fasciculations by potentiating GABAergic inhibition via diazepam. Clinical trials demonstrate that its rapid conversion to diazepam reduces the time to seizure cessation by 37% compared to lorazepam alternatives.

Research Applications

In pharmacological research, Avizafone-d5’s deuterium label enables:

  • Isotopic tracing of diazepam’s distribution across the blood-brain barrier

  • Quantitative mass spectrometry to assess drug-drug interactions without interference from endogenous compounds

  • Metabolic stability studies comparing deuterated vs. non-deuterated prodrugs

Synthesis and Manufacturing Considerations

The synthesis of Avizafone-d5 involves deuterium incorporation at five positions on the benzoyl moiety, achieved through catalytic exchange reactions or deuterated precursor utilization . Key steps include:

  • Deuteration of benzoyl chloride using D₂O or deuterated solvents under controlled conditions

  • Coupling with lysine derivatives to form the prodrug backbone

  • Salt formation via reaction with hydrobromic acid to yield the dihydrobromide

Manufacturing challenges include maintaining isotopic purity (>98% deuterium incorporation) and ensuring batch-to-batch consistency in salt stoichiometry . Regulatory restrictions classify Avizafone-d5 as a Schedule IV controlled substance due to its diazepam metabolite, necessitating stringent documentation for international shipments .

Comparative Analysis with Related Compounds

The table below contrasts Avizafone-d5 with other benzodiazepines and prodrugs:

CompoundTypeKey Characteristics
Avizafone-d5Prodrug (deuterated)Rapid IM absorption; isotopic labeling for tracking; t₁/₂ conversion: 2.7–4.2 min
DiazepamActive drugLonger t₁/₂ (20–50 hr); lipid solubility delays IM absorption
MidazolamBenzodiazepineWater-soluble; ultra-rapid onset (1–3 min); used for sedation
PralidoximeAcetylcholinesterase reactivatorSynergistic with Avizafone-d5 in organophosphate poisoning

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator